molecular formula C7H12ClNO2 B13073260 2-Ethylmorpholine-4-carbonyl chloride

2-Ethylmorpholine-4-carbonyl chloride

Cat. No.: B13073260
M. Wt: 177.63 g/mol
InChI Key: BYRFQWOFJQRAOO-UHFFFAOYSA-N
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Description

2-Ethylmorpholine-4-carbonyl chloride is a chemical compound with the molecular formula C7H12ClNO2. It is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylmorpholine-4-carbonyl chloride typically involves the reaction of 2-ethylmorpholine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic and reactive gas. The general reaction scheme is as follows:

2-Ethylmorpholine+Phosgene2-Ethylmorpholine-4-carbonyl chloride+HCl\text{2-Ethylmorpholine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Ethylmorpholine+Phosgene→2-Ethylmorpholine-4-carbonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with safety measures to handle phosgene. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethylmorpholine and hydrochloric acid.

    Reduction: It can be reduced to 2-ethylmorpholine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    2-Ethylmorpholine: Formed from hydrolysis or reduction reactions.

Scientific Research Applications

2-Ethylmorpholine-4-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

    Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to introduce functional groups for further study.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylmorpholine-4-carbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-4-carbonyl chloride: Lacks the ethyl group at the 2-position.

    2-Methylmorpholine-4-carbonyl chloride: Contains a methyl group instead of an ethyl group at the 2-position.

    2-Phenylmorpholine-4-carbonyl chloride: Contains a phenyl group at the 2-position.

Uniqueness

2-Ethylmorpholine-4-carbonyl chloride is unique due to the presence of the ethyl group at the 2-position, which can influence its reactivity and the properties of the resulting products. This structural feature can lead to differences in steric and electronic effects compared to its analogs, making it a valuable compound in specific synthetic applications.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

2-ethylmorpholine-4-carbonyl chloride

InChI

InChI=1S/C7H12ClNO2/c1-2-6-5-9(7(8)10)3-4-11-6/h6H,2-5H2,1H3

InChI Key

BYRFQWOFJQRAOO-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCO1)C(=O)Cl

Origin of Product

United States

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